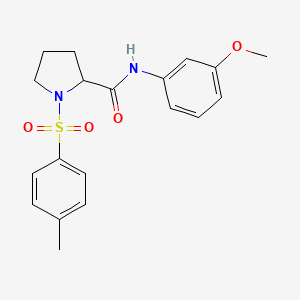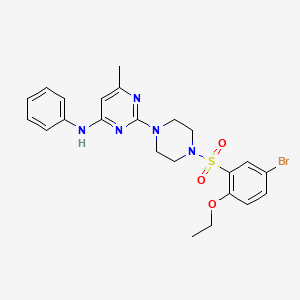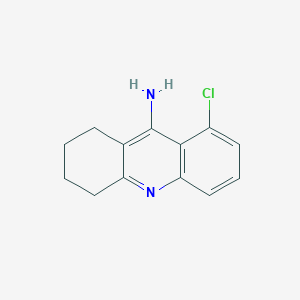
8-Chloro-1,2,3,4-tetrahydroacridin-9-amine
Übersicht
Beschreibung
8-Chlor-1,2,3,4-tetrahydro-acridin-9-ylamin ist ein Derivat von Acridin, einer heterocyclischen Verbindung, die für ihre vielfältigen biologischen Aktivitäten bekannt ist. Acridin-Derivate wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter Antikrebs-, antimikrobielle und antivirale Eigenschaften .
Herstellungsmethoden
Die Synthese von 8-Chlor-1,2,3,4-tetrahydro-acridin-9-ylamin umfasst in der Regel die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 8-Chlor-1,2,3,4-tetrahydroacridin.
Chlorierung: Die Einführung eines Chloratoms in der 8. Position erfolgt unter Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid.
Wissenschaftliche Forschungsanwendungen
8-Chlor-1,2,3,4-tetrahydro-acridin-9-ylamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der primäre Wirkmechanismus von 8-Chlor-1,2,3,4-tetrahydro-acridin-9-ylamin beinhaltet die DNA-Interkalation. Die planare Struktur des Acridin-Moleküls ermöglicht es ihm, sich zwischen DNA-Basenpaare einzufügen, wodurch die helikale Struktur gestört und die DNA-Replikation und Transkription beeinträchtigt werden. Dieser Mechanismus ist besonders relevant für seine Antikrebsaktivität, wo er die Proliferation von Krebszellen hemmen kann . Darüber hinaus hemmt die Verbindung die Acetylcholinesterase, was zu erhöhten Acetylcholin-Spiegeln im Gehirn führt, was bei der Behandlung der Alzheimer-Krankheit von Vorteil ist .
Zukünftige Richtungen
The future directions for the research and development of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine and related compounds could involve further investigation of their potential as cholinesterase inhibitors for the treatment of Alzheimer’s disease . Additionally, these compounds could be evaluated for their potential to inhibit amyloid aggregation .
Wirkmechanismus
Target of Action
The primary targets of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, are acetylcholinesterase (AChE) and N-methyl-D-aspartate (NMDA) receptors . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain associated with memory and cognition. NMDA receptors are a type of glutamate receptor involved in synaptic plasticity and memory function .
Mode of Action
Tacrine acts as a reversible cholinesterase inhibitor , binding to AChE and preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function . Simultaneously, Tacrine acts as a subunit-dependent NMDA receptor antagonist , potentially modulating glutamatergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can help alleviate the deficiency of acetylcholine observed in Alzheimer’s disease . The antagonistic action on NMDA receptors may help regulate the activity of glutamate, a neurotransmitter that can cause neurotoxicity if its levels become too high .
Result of Action
The increased acetylcholine levels resulting from AChE inhibition by Tacrine can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . The modulation of NMDA receptors could potentially have neuroprotective effects .
Action Environment
The action, efficacy, and stability of Tacrine can be influenced by various environmental factorsFor instance, certain storage conditions are recommended to maintain the stability of the compound .
Biochemische Analyse
Biochemical Properties
8-Chloro-1,2,3,4-tetrahydroacridin-9-amine is known to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . It inhibits these enzymes, leading to an increase in the concentration of acetylcholine at cholinergic synapses . This interaction is crucial in the management of Alzheimer’s disease symptoms .
Cellular Effects
The compound’s inhibition of AChE and BChE has significant effects on cellular processes. By preventing the breakdown of acetylcholine, this compound enhances cholinergic function, which is crucial for memory and cognition
Molecular Mechanism
The molecular mechanism of this compound involves its binding to AChE and BChE, inhibiting their activity . This inhibition prevents the hydrolysis of acetylcholine, leading to its accumulation at cholinergic synapses and thus prolonging its effect .
Dosage Effects in Animal Models
For instance, tacrine’s lethal dose in rats is approximately 12 times the maximum recommended human dose . The dosage effects of this compound may differ and need to be investigated.
Metabolic Pathways
Tacrine, a related compound, is metabolized in the liver by the Cytochrome P450 1A2 isozyme
Vorbereitungsmethoden
The synthesis of 8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-chloro-1,2,3,4-tetrahydroacridine.
Chlorination: The introduction of a chlorine atom at the 8th position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Analyse Chemischer Reaktionen
8-Chlor-1,2,3,4-tetrahydro-acridin-9-ylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Acridon-Derivate führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Tetrahydroacridin-Derivate zu erhalten.
Vergleich Mit ähnlichen Verbindungen
8-Chlor-1,2,3,4-tetrahydro-acridin-9-ylamin kann mit anderen Acridin-Derivaten verglichen werden, wie zum Beispiel:
Tacrin (9-Amino-1,2,3,4-tetrahydroacridin): Tacrin wird zur Behandlung der Alzheimer-Krankheit eingesetzt und weist eine ähnliche Struktur auf, jedoch fehlt das Chloratom in der 8. Position.
Amsacrin (4’-(9-Acridinylamino)methansulfon-m-anisidid): Ein Antikrebsmittel, das sich ebenfalls in die DNA interkaliert, aber ein anderes Substitutionsschema am Acridinring aufweist.
Proflavin (3,6-Diaminoacridin): Proflavin ist bekannt für seine antibakteriellen Eigenschaften und trägt Aminogruppen an den Positionen 3 und 6 statt an der Position 9.
Das einzigartige Substitutionsschema von 8-Chlor-1,2,3,4-tetrahydro-acridin-9-ylamin, insbesondere das Vorhandensein des Chloratoms in der 8. Position, trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei.
Eigenschaften
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMGGLTJLJDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122994-74-5 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122994745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ2J553F8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871899.png)
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)
![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)
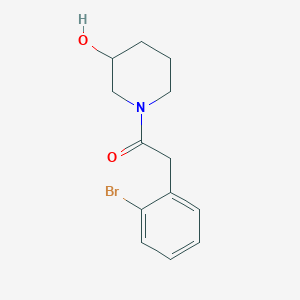
![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)
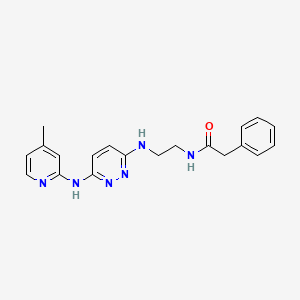
![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)

